molecular formula C18H26Cl2N2O2 B6006691 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride

Cat. No.: B6006691
M. Wt: 373.3 g/mol
InChI Key: AXQAECGIORZNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a propanol moiety linked to a methylbutynyl ether group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of the piperazine derivative. The chlorophenyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the propanol moiety via an etherification reaction. The final step involves the formation of the hydrochloride salt through the reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as sodium azide (NaN₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2.ClH/c1-4-18(2,3)23-14-17(22)13-20-8-10-21(11-9-20)16-7-5-6-15(19)12-16;/h1,5-7,12,17,22H,8-11,13-14H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQAECGIORZNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OCC(CN1CCN(CC1)C2=CC(=CC=C2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.